cis-4-Octenedioic acid

Descripción general

Descripción

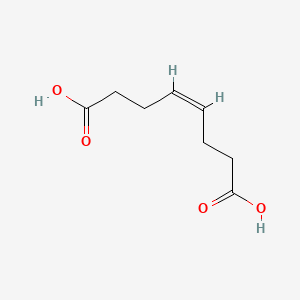

cis-4-Octenedioic acid, also known as (Z)-4-octene-1,8-dioic acid, is an organic compound belonging to the class of dicarboxylic acids. It contains two carboxylic acid groups and a double bond in the cis configuration. This compound is a hydrophobic molecule and is practically insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Octenedioic acid can be achieved through various methods. One common approach involves the oxidation of cis-4-octene using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of maleic acid or maleic anhydride, followed by isomerization to obtain the cis configuration. The process requires precise control of temperature and pressure to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: cis-4-Octenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids or completely oxidized to carbon dioxide and water.

Reduction: Reduction of the double bond can yield saturated dicarboxylic acids.

Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products:

Oxidation: Shorter-chain dicarboxylic acids or carbon dioxide and water.

Reduction: Saturated dicarboxylic acids.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula :

- CAS Number : 38561-68-1

- IUPAC Name : (4Z)-oct-4-enedioic acid

- Structure : The compound features a linear chain with two carboxylic acid groups (dicarboxylic acid) and a double bond between the fourth and fifth carbon atoms.

Polymer Chemistry

Chain Transfer Agent : cis-4-Octenedioic acid is utilized as a chain transfer agent in polymerization reactions. This application is crucial for controlling molecular weight and improving the properties of polymers. It helps in regulating the polymerization process by terminating or transferring the growing polymer chains during radical polymerization.

Depolymerizing Agent : In addition to its role as a chain transfer agent, this compound acts as a depolymerizing agent for epoxy-functionalized oligomers. This property is particularly useful in recycling processes where breaking down polymer structures into their monomeric forms is desired for reprocessing or material recovery .

Cosmetic Applications

This compound has been investigated for its potential in cosmetic formulations, particularly in skin care products. Research indicates that it can be combined with retinol to enhance skin lightening effects and repair photo-damaged skin. The synergistic effect of these compounds aids in reducing hyperpigmentation and improving overall skin texture .

Case Study: Skin Repair Formulation

A formulation study highlighted the effectiveness of combining this compound with retinol. The results showed significant improvements in skin tone and texture among participants after consistent topical application over an eight-week period. The study concluded that this combination could be beneficial for individuals seeking to mitigate the effects of UV damage on the skin .

Biochemical Applications

Recent studies have identified alterations in plasma levels of this compound among individuals with borderline-to-moderate hypertriglyceridemia (HTG). This suggests potential implications for metabolic health and disease management, indicating that monitoring levels of this compound could be relevant in clinical settings .

Mecanismo De Acción

The mechanism of action of cis-4-Octenedioic acid involves its participation in metabolic pathways. It acts as a substrate for various enzymes that catalyze its conversion into other metabolites. The compound’s double bond and carboxylic acid groups play crucial roles in its reactivity and interactions with molecular targets. In metabolic studies, it has been shown to influence lipid metabolism and may serve as a biomarker for metabolic disorders .

Comparación Con Compuestos Similares

trans-4-Octenedioic acid: The trans isomer of 4-octenedioic acid, differing in the configuration of the double bond.

Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length but lacking a double bond.

Maleic acid: An unsaturated dicarboxylic acid with a cis configuration but a shorter carbon chain.

Uniqueness: cis-4-Octenedioic acid is unique due to its specific cis configuration and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its saturated and trans isomers. Its role in metabolic pathways and potential as a biomarker further distinguish it from other dicarboxylic acids .

Actividad Biológica

Cis-4-Octenedioic acid, also known as (Z)-4-octene-1,8-dioate, is a dicarboxylic acid with the chemical formula . It is characterized by its hydrophobic nature, making it practically insoluble in water. This compound has garnered attention due to its potential biological activities and implications in various metabolic processes.

- IUPAC Name : (4Z)-oct-4-enedioic acid

- CAS Registry Number : 38561-68-1

- Molecular Weight : 172.1785 g/mol

- Structure :

- SMILES: OC(=O)CC\C=C/CCC(O)=O

- InChI Identifier: InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1

Metabolomic Studies

Recent studies have identified alterations in the levels of this compound in various metabolic conditions. For instance:

- Hypertriglyceridemia (HTG) :

-

Drug-Induced Liver Injury (DILI) :

- In patients undergoing treatment with first-line anti-tuberculosis drugs, levels of this compound were found to be significantly elevated in those experiencing hepatotoxicity. This indicates that the compound may be involved in the metabolic response to drug-induced liver damage and could serve as a biomarker for predicting hepatotoxicity .

-

Organic Acidurias :

- Elevated urinary excretion of unsaturated dicarboxylic acids, including this compound, has been observed in cases of medium-chain acyl-CoA dehydrogenase deficiency (MCAD). This suggests that the compound plays a role in fatty acid oxidation disorders and may serve as an indicator of metabolic dysfunction .

Case Studies

Mechanistic Insights

The biological activity of this compound may be attributed to its role as a metabolite involved in various biochemical pathways:

- Lipid Metabolism : The compound has been linked to alterations in lipid profiles and may influence triglyceride metabolism.

- Oxidative Stress Response : Its elevation during hepatotoxicity suggests a potential involvement in oxidative stress mechanisms triggered by drug metabolism.

Propiedades

IUPAC Name |

(Z)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314525 | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38561-68-1 | |

| Record name | cis-4-Octenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38561-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?

A1: Research suggests that this compound is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of this compound.

Q2: How does this compound relate to hypertriglyceridemia?

A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of this compound in the HTG group. [] This suggests a potential link between the metabolism of this compound and triglyceride levels, although further investigation is needed to establish a causal relationship.

Q3: Can this compound serve as a biomarker for any specific conditions?

A3: While not definitively established as a biomarker, the altered levels of this compound observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.

Q4: Has this compound been explored for its potential impact on food quality?

A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of this compound compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for this compound in the spoilage process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.